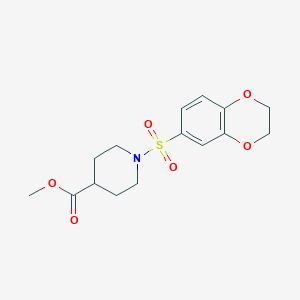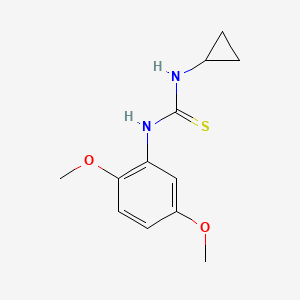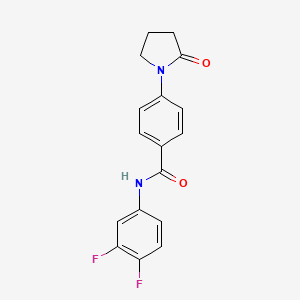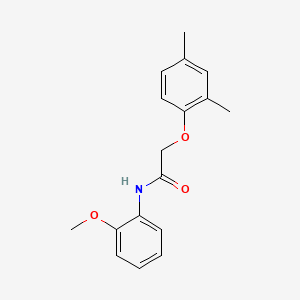
N-(2-chlorophenyl)-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-1-pyrrolidinecarbothioamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse and promising applications. CPP is a thioamide derivative of pyrrolidine that possesses unique properties, making it an ideal candidate for various research studies.
作用機序
CPP exerts its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, and the inhibition of this enzyme can lead to cell death. CPP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The inhibition of COX-2 by CPP can lead to a reduction in inflammation.
Biochemical and Physiological Effects
CPP has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the reduction of tumor growth. Additionally, CPP has been found to reduce inflammation by inhibiting the production of inflammatory mediators. CPP has also been shown to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its relatively low toxicity, making it a safe candidate for various studies. Additionally, CPP is easy to synthesize, making it readily available for research purposes. However, one of the limitations of using CPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
将来の方向性
CPP has shown promising results in various studies, and future research should focus on exploring its potential therapeutic applications further. One of the future directions for CPP research is the development of anti-cancer drugs that target CA IX. Additionally, further studies should be conducted to investigate the potential anti-inflammatory and anti-viral properties of CPP. Furthermore, future research should focus on improving the solubility of CPP to enhance its efficacy in various studies.
Conclusion
In conclusion, CPP is a chemical compound that possesses unique properties, making it an ideal candidate for various scientific research studies. CPP has shown promising results in various studies, including its potential anti-cancer, anti-inflammatory, and anti-viral properties. Future research should focus on exploring the potential therapeutic applications of CPP further and improving its solubility to enhance its efficacy in various studies.
合成法
CPP can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine followed by the addition of thiourea. Another method involves the reaction of 2-chlorobenzaldehyde with pyrrolidine followed by the addition of thiourea. The synthesis of CPP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. CPP has also been shown to possess anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, CPP has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of anti-viral drugs.
特性
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTPJMIBGGAKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)


![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)